molecular formula C4H8FNO4 B13214713 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid

Cat. No.: B13214713
M. Wt: 153.11 g/mol
InChI Key: NVPHATUSANHYEF-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an aminooxy group, a fluorine atom, and a methoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable precursor, such as 2-fluoro-3-methoxypropanoic acid. This precursor can be synthesized through the fluorination of 3-methoxypropanoic acid using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The aminooxy group is then introduced via a nucleophilic substitution reaction using hydroxylamine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with metabolic pathways by altering the function of key enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: Shares the aminooxy functional group but lacks the fluorine and methoxy groups.

    2-Fluoro-3-methoxypropanoic acid: Contains the fluorine and methoxy groups but lacks the aminooxy group.

    3-Methoxypropanoic acid: Lacks both the fluorine and aminooxy groups.

Uniqueness

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the aminooxy group allows for specific interactions with enzymes, while the fluorine atom enhances its stability and bioavailability. The methoxy group further modulates its chemical properties, making it a versatile compound for various research applications.

Properties

Molecular Formula

C4H8FNO4

Molecular Weight

153.11 g/mol

IUPAC Name

2-aminooxy-2-fluoro-3-methoxypropanoic acid

InChI

InChI=1S/C4H8FNO4/c1-9-2-4(5,10-6)3(7)8/h2,6H2,1H3,(H,7,8)

InChI Key

NVPHATUSANHYEF-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)(ON)F

Origin of Product

United States

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